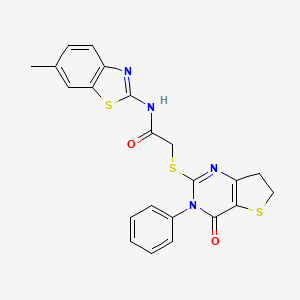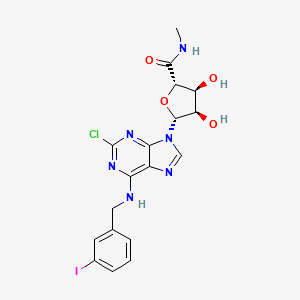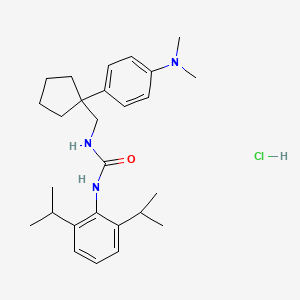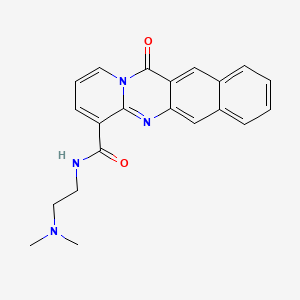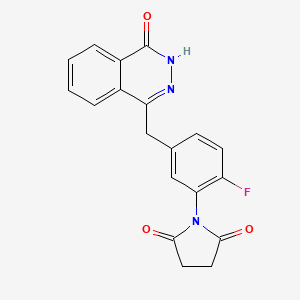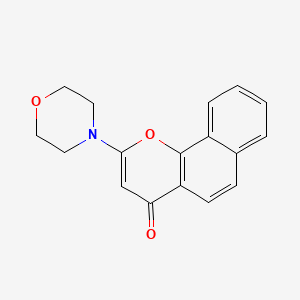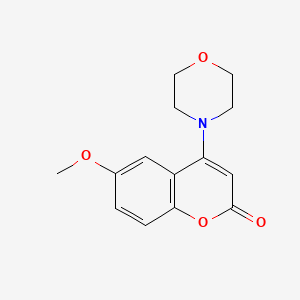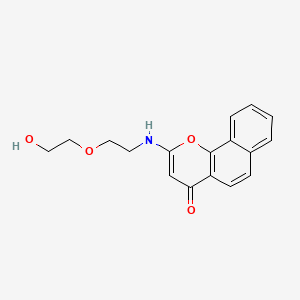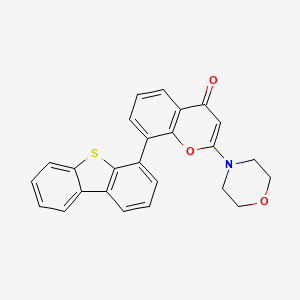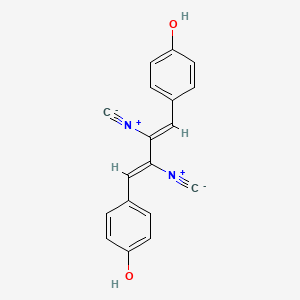
黄花孢霉素
描述
. 值得注意的是,它是第一个发现含有异氰化物官能团的天然产物。 黄霉素以其黄色结晶外观而闻名,其化学式为 C18H12N2O2,摩尔质量为 288.306 g/mol .
科学研究应用
黄霉素具有广泛的科学研究应用:
作用机制
黄霉素的作用机制涉及其与特定分子靶标的相互作用。其中一个关键机制是其与铜离子的结合能力,从而破坏细菌中依赖铜的酶。 这种破坏导致细菌生长和增殖的抑制 . 此外,发现黄霉素靶向血红素生物合成途径,进一步促进了其抗菌活性 .
生化分析
Biochemical Properties
Xantocillin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in bacterial metabolism. One of the key interactions is with the enzyme porphobilinogen synthase, which is crucial for heme biosynthesis . Xantocillin binds to this enzyme, disrupting its function and leading to reduced heme production . This interaction results in the accumulation of porphyrins and subsequent stress on bacterial cells, ultimately inhibiting their growth . Additionally, Xantocillin has been shown to bind to copper-dependent enzymes, further contributing to its antibacterial activity .
Cellular Effects
Xantocillin exerts profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts heme biosynthesis, leading to the accumulation of toxic intermediates and cell death . This disruption affects cell signaling pathways and gene expression, particularly those involved in stress responses and metabolic regulation . In mammalian cells, Xantocillin exhibits low toxicity, making it a promising candidate for therapeutic applications . Its impact on cellular metabolism includes the inhibition of key enzymes, leading to altered metabolic flux and reduced bacterial viability .
Molecular Mechanism
The molecular mechanism of Xantocillin involves its binding interactions with biomolecules and enzyme inhibition. Xantocillin binds to the active site of porphobilinogen synthase, preventing the enzyme from catalyzing the formation of porphobilinogen, a precursor in heme biosynthesis . This binding interaction is highly specific and results in the accumulation of porphyrins, which are toxic to bacterial cells . Additionally, Xantocillin’s ability to bind to copper-dependent enzymes further enhances its antibacterial activity by disrupting essential metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xantocillin have been observed to change over time. Xantocillin is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that Xantocillin maintains its antibacterial activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that Xantocillin’s effects on bacterial cells are rapid, with significant inhibition of growth observed within hours of exposure .
Dosage Effects in Animal Models
The effects of Xantocillin vary with different dosages in animal models. At low doses, Xantocillin effectively inhibits bacterial growth without causing significant toxicity to the host . At higher doses, some adverse effects have been observed, including mild toxicity and alterations in normal cellular functions . Threshold effects have been identified, where doses above a certain level result in diminished returns in terms of antibacterial efficacy and increased risk of toxicity .
Metabolic Pathways
Xantocillin is involved in several metabolic pathways, primarily those related to heme biosynthesis. By inhibiting porphobilinogen synthase, Xantocillin disrupts the normal flow of metabolites through the heme biosynthesis pathway . This disruption leads to the accumulation of porphyrins and other intermediates, which can have deleterious effects on bacterial cells . Additionally, Xantocillin’s interactions with copper-dependent enzymes suggest its involvement in copper metabolism and homeostasis .
Transport and Distribution
Within cells and tissues, Xantocillin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the bacterial cell membrane and intracellular compartments . Xantocillin’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules . This targeted distribution enhances its antibacterial efficacy by ensuring that it reaches the sites of infection .
Subcellular Localization
Xantocillin’s subcellular localization is critical for its activity and function. It is primarily localized to the cytoplasm and cell membrane of bacterial cells, where it exerts its antibacterial effects . The presence of targeting signals and post-translational modifications may direct Xantocillin to specific compartments within the cell, enhancing its ability to interact with key enzymes and disrupt metabolic processes . This precise localization is essential for its effectiveness as an antibiotic .
准备方法
合成路线和反应条件: 黄霉素可以通过多种化学路线合成。一种常见的方法是通过化学降解,然后从更简单的有机化合物合成。 黄霉素的结构,1,4-(4-羟基苯基)-丁二烯-(1,3)-二异氰化物-(2,3),是通过化学研究确定的 .
工业生产方法: 黄霉素的工业生产通常涉及在受控条件下培养青霉菌。真菌在富含营养的培养基中生长,黄霉素使用有机溶剂从培养物中提取。 然后通过结晶技术纯化该化合物 .
化学反应分析
反应类型: 黄霉素会发生多种化学反应,包括氧化、还原和取代反应。异氰化物官能团特别活泼,可以参与多种化学转化。
常用试剂和条件: 用于涉及黄霉素的反应的常用试剂包括氧化剂,如高锰酸钾,以及还原剂,如硼氢化钠。 这些反应通常在温和条件下进行,以保持异氰化物基团的完整性 .
主要产物: 从黄霉素反应中形成的主要产物取决于所用试剂和条件。 例如,黄霉素的氧化会导致形成相应的氧化物,而还原会导致形成胺类 .
相似化合物的比较
黄霉素可以与其他含有异氰化物的化合物进行比较,例如问心草霉素 A 和 U0126。 这些化合物具有相似的结构特征,但在特定的生物活性及其应用方面有所不同 .
黄霉素的独特性在于其双异氰化物基团及其广泛的生物活性,使其成为研究和潜在治疗应用中的多功能化合物。
属性
IUPAC Name |
4-[(1Z,3Z)-4-(4-hydroxyphenyl)-2,3-diisocyanobuta-1,3-dienyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-19-17(11-13-3-7-15(21)8-4-13)18(20-2)12-14-5-9-16(22)10-6-14/h3-12,21-22H/b17-11-,18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMVKDUTYAGKEW-WHYMJUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C(=CC1=CC=C(C=C1)O)C(=CC2=CC=C(C=C2)O)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[N+]/C(=C\C1=CC=C(C=C1)O)/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018149 | |
| Record name | Xantocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-74-5, 11042-38-9 | |
| Record name | Xanthocillin X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xantocillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xanthocillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011042389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xantocillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xantocillin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xantocillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xanthocillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTOCILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Z55VZ40D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



